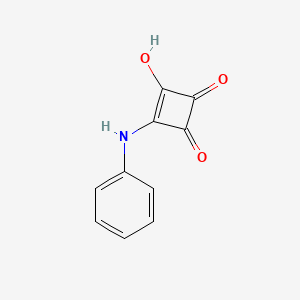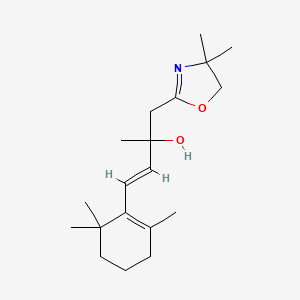
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol typically involves multiple steps, including the formation of the oxazole ring, the cyclohexene ring, and the butenol side chain. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving amides and aldehydes or ketones.
Formation of the Cyclohexene Ring: This can be synthesized through Diels-Alder reactions or other cyclization methods.
Formation of the Butenol Side Chain: This involves the addition of the butenol group to the existing structure through various organic reactions such as aldol condensation or Wittig reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a bioactive molecule with specific biological activities. Research may focus on its effects on cellular pathways and its potential therapeutic uses.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one: A similar compound with a ketone group instead of an alcohol group.
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-amine: A similar compound with an amine group.
Uniqueness
The uniqueness of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol lies in its specific combination of functional groups and its potential applications across various fields. Its structural features may confer unique chemical reactivity and biological activity.
特性
CAS番号 |
51869-21-7 |
|---|---|
分子式 |
C19H31NO2 |
分子量 |
305.5 g/mol |
IUPAC名 |
(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C19H31NO2/c1-14-8-7-10-17(2,3)15(14)9-11-19(6,21)12-16-20-18(4,5)13-22-16/h9,11,21H,7-8,10,12-13H2,1-6H3/b11-9+ |
InChIキー |
RGMQVFNODKMLJF-PKNBQFBNSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(C)(CC2=NC(CO2)(C)C)O |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)(CC2=NC(CO2)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


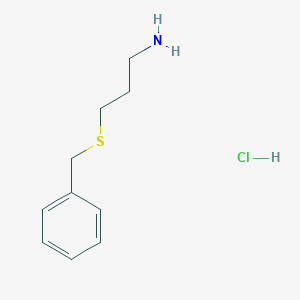
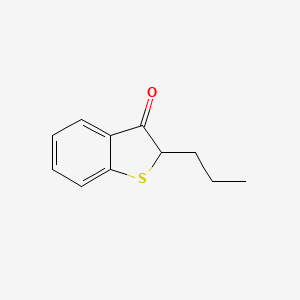
![1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-](/img/structure/B14639468.png)
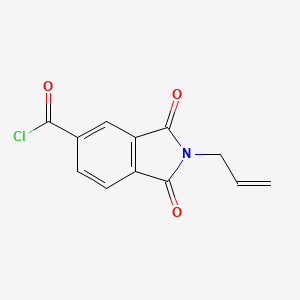
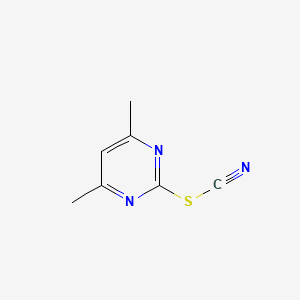
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
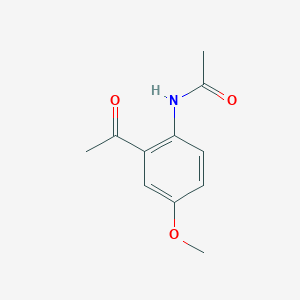
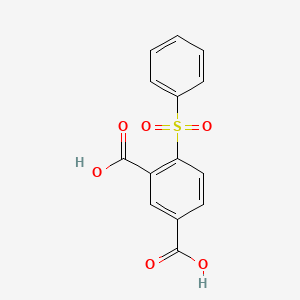
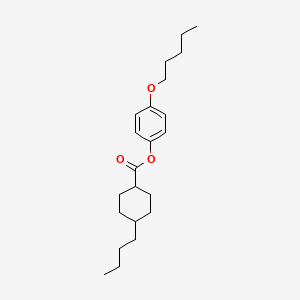
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
